molecular formula C18H16N4O B6016884 2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol

Cat. No.: B6016884
M. Wt: 304.3 g/mol
InChI Key: XMUSWTOMQQMHNO-XDHOZWIPSA-N
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Description

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol is a complex organic compound that features a phenol group attached to a pyrimidine ring, which is further substituted with a benzylidenehydrazinyl group

Properties

IUPAC Name

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-11-17(22-19-12-14-7-3-2-4-8-14)21-18(20-13)15-9-5-6-10-16(15)23/h2-12,23H,1H3,(H,20,21,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUSWTOMQQMHNO-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 2-aminopyrimidine with benzaldehyde in the presence of a suitable catalyst to form the benzylidenehydrazinyl derivative. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol is unique due to its combination of a phenol group with a pyrimidine ring substituted with a benzylidenehydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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